molecular formula C18H10F3N3O2S B3398195 N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-61-7

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398195
CAS No.: 1021231-61-7
M. Wt: 389.4 g/mol
InChI Key: IREOQXCMNQPHOK-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidine derivative characterized by a 9-fluoro substitution on the heterocyclic core and a 3,4-difluorophenyl acetamide side chain.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O2S/c19-10-5-4-9(6-12(10)21)23-14(25)7-24-8-22-16-15-11(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOQXCMNQPHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Chemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thienopyridone derivatives have shown promising antibacterial and antitumor activities. The incorporation of halogen atoms, such as fluorine, often enhances the biological activity of these compounds due to increased lipophilicity and ability to interact with biological targets .

CompoundActivity TypeMIC (μg/mL)Reference
Thienopyridone DerivativeAntibacterial0.125 - 8
N-(3,4-difluorophenyl)...Antimicrobial PotentialTBDCurrent Study

Enzyme Inhibition

The compound's structure suggests potential for inhibiting various enzymes involved in disease pathways. Similar compounds have been evaluated for their inhibitory effects on cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .

The biological activity of N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may involve:

  • Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease.
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties that could protect against oxidative stress-related cellular damage.

Case Studies

  • In Vitro Studies : A study evaluating thienopyridone derivatives showed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 0.125 μg/mL .
  • Structural Activity Relationship (SAR) : The presence of fluorine atoms in the phenyl ring has been correlated with enhanced bioactivity in several studies, suggesting that the molecular modifications can significantly influence the pharmacological profile .

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Highlights
Target Compound Benzothieno[3,2-d]pyrimidine 9-fluoro, 3,4-difluorophenyl acetamide Potential COX-2 inhibition (inferred)
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidine 2-chloro-4-fluorophenyl acetamide Modified halogen positioning
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Discontinued) Thieno[3,2-d]pyrimidine 4-cyanophenyl, 7-phenyl Poor metabolic stability (inferred)
Compound 9 () Benzothieno[3,2-d]pyrimidine 2,4-difluorophenylthio, sulfonamide COX-2 IC50 ~0.5 µM

Q & A

Q. What synthetic strategies are employed for preparing N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?

The compound is typically synthesized via amide coupling reactions. For example, a protocol analogous to involves reacting fluorinated pyrimidine intermediates with acetamide derivatives under heated conditions (e.g., 120°C in N-methylpyrrolidone [NMP]) for 16 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH). Yields may vary (e.g., 31% in ), necessitating optimization of stoichiometry, solvent choice, and reaction time . describes a related method using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine, achieving crystallization via slow evaporation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction to confirm molecular geometry and dihedral angles between aromatic rings (e.g., 66.4° in ) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • HPLC or column chromatography for purity assessment, as noted in (Rf = 0.15 in CH₂Cl₂/MeOH) .
  • Mass spectrometry to validate molecular weight and fragmentation patterns.

Q. What are the solubility and storage recommendations for in vitro studies?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, NMP) based on structural analogs in . For stability, store under anhydrous conditions at –20°C, avoiding prolonged exposure to light or moisture, as recommended for similar acetamide derivatives .

Advanced Research Questions

Q. How can low yields in the amide coupling step be systematically optimized?

Low yields (e.g., 31% in ) may arise from steric hindrance or incomplete activation of carboxylic intermediates. Strategies include:

  • Testing alternative coupling agents (e.g., HATU or DCC instead of EDC·HCl) .
  • Varying solvents (e.g., DMF for higher polarity or THF for milder conditions).
  • Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency . Monitoring reaction progress via TLC or LC-MS to identify intermediate bottlenecks.

Q. How to resolve contradictions in spectroscopic data between computational models and experimental results?

Discrepancies in NMR or X-ray data often stem from dynamic molecular conformations or crystal packing effects. For instance, highlights dihedral angle variations between solution-phase (NMR) and solid-state (X-ray) structures due to intermolecular hydrogen bonding . To address this:

  • Perform DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data.
  • Use variable-temperature NMR to probe conformational flexibility in solution.

Q. What computational approaches are suitable for predicting pharmacological targets or binding affinity?

Leverage molecular docking (e.g., AutoDock Vina) with crystal structure data (e.g., ) to model interactions with kinases or enzymes. The fluorinated aromatic moieties may enhance binding to hydrophobic pockets, as seen in related pyrimidine derivatives . MD simulations (GROMACS) can further assess stability of ligand-receptor complexes under physiological conditions.

Q. How to design experiments to probe the reaction mechanism of the benzothieno-pyrimidine core formation?

The core structure likely forms via cyclization of thiophene precursors. To elucidate the mechanism:

  • Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during the 4-oxo group formation.
  • Conduct kinetic studies under varying temperatures to identify rate-determining steps.
  • Compare with palladium-catalyzed reductive cyclization methods in , which may offer insights into heterocycle formation pathways .

Q. What strategies mitigate degradation during long-term stability studies?

Degradation pathways (e.g., hydrolysis of the acetamide bond or oxidation of the thiophene ring) can be minimized by:

  • Formulating lyophilized powders under inert gas (N₂/Ar).
  • Adding antioxidants (e.g., BHT) to solid-state samples.
  • Conducting accelerated stability tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYieldKey Reference
Carbodiimide couplingEDC·HCl, CH₂Cl₂, RT, 3 h~50%*
Thermal amidationNMP, 120°C, 16 h31%
Microwave-assistedDMF, 150°C, 30 min45%†(Hypothetical)

*Estimated from analogous reactions in .
†Hypothetical optimization based on .

Q. Table 2. Key Analytical Parameters

TechniqueCritical ParametersApplication Example
X-ray diffractionDihedral angles, H-bonding networksConfirming crystal packing
¹H NMRδ 7.8–8.2 ppm (aromatic H), δ 2.1 ppm (CH₃)Verifying substituent positions
HPLCC18 column, CH₃CN/H₂O gradient, 254 nmAssessing purity (>95%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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